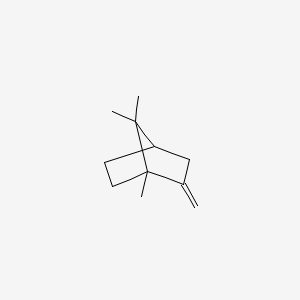

2-Methylenebornane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,7,7-trimethyl-2-methylidenebicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18/c1-8-7-9-5-6-11(8,4)10(9,2)3/h9H,1,5-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASFWGOMAIPHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=C)C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60950214 | |

| Record name | 1,7,7-Trimethyl-2-methylidenebicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27538-47-2 | |

| Record name | Bornane, 2-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027538472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7,7-Trimethyl-2-methylidenebicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis of 2 Methylenebornane

Enzymatic Pathways and Key Intermediates

The pathway to 2-methylenebornane relies on the modification of a standard monoterpene precursor, which is then cyclized by a specific synthase.

All terpenoids, a vast and diverse class of natural products, are synthesized from two fundamental five-carbon building blocks: Isopentenyl Diphosphate (B83284) (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP). mdpi.comlibretexts.orgresearchgate.net These precursors are generated through two primary and distinct metabolic pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. mdpi.comresearchgate.net The MVA pathway is predominant in most eukaryotes and archaea, while the MEP pathway is active in many bacteria and the plastids of plants. researchgate.netwikipedia.org Isoprenyl diphosphate synthases then catalyze the condensation of IPP and DMAPP to form linear prenyl diphosphate chains of varying lengths, such as the C10 precursor geranyl diphosphate (GPP), which is the foundation for monoterpenes. mdpi.comlibretexts.org

The biosynthesis of this compound diverges from canonical terpene synthesis with the formation of a C11 precursor, 2-methylgeranyl diphosphate (2-Me-GPP). researchgate.netplos.orgacs.org This non-canonical intermediate is not formed by the standard head-to-tail condensation of isoprene (B109036) units but through the methylation of a pre-existing C10 molecule.

The creation of 2-Me-GPP is catalyzed by the enzyme Geranyl Diphosphate C-Methyltransferase (GPP-MTase). iyte.edu.tracs.orgnih.gov This enzyme facilitates the electrophilic methylation at the C-2 position of the common monoterpene precursor, geranyl diphosphate (GPP). plos.orgresearchgate.netwikipedia.org The discovery of GPP-MTase, such as the one from Streptomyces coelicolor, was significant as it represented the first identified methyltransferase capable of modifying an acyclic isoprenoid diphosphate to create a non-canonical substrate for a subsequent cyclization reaction. acs.orgnih.govacs.org This enzymatic step is crucial for expanding the chemical diversity of terpenoids beyond the limitations of the isoprene rule. acs.org

The methyl group required for the conversion of GPP to 2-Me-GPP is supplied by the universal methyl donor, S-Adenosyl-L-Methionine (SAM). researchgate.netnih.govwikipedia.org GPP-MTase is a SAM-dependent enzyme that catalyzes the transfer of a methyl group from SAM to the C-2 position of GPP. nih.govnih.gov This reaction yields 2-Me-GPP and S-adenosyl-L-homocysteine (SAH) as a byproduct. acs.orgnih.gov The involvement of SAM is a key feature of this pathway, enabling the C-C bond formation that adds an eleventh carbon atom to the monoterpene backbone. researchgate.net

The final and defining step in the synthesis of this compound is the intricate cyclization of the 2-Me-GPP precursor.

The cyclization of 2-Me-GPP into the bicyclic hydrocarbon this compound is catalyzed by the enzyme this compound Synthase (MBS). plos.orgnih.govacs.org This specialized terpene synthase has been identified in bacteria such as Pseudomonas fluorescens and Micromonospora olivasterospora. plos.orgnih.govnih.gov The reaction proceeds through a sophisticated mechanism involving multiple carbocationic intermediates. plos.org The process is initiated by the ionization of the diphosphate group from 2-Me-GPP. The resulting carbocation undergoes a series of cyclizations and rearrangements, ultimately forming the 2-methylbornyl cation. plos.org This cation is the final carbocation intermediate and serves as the precursor for both this compound and its alcohol analog, 2-methylisoborneol (B1147454) (2-MIB). plos.org In the MBS-catalyzed reaction, the 2-methylbornyl cation is quenched via deprotonation, leading to the formation of the exocyclic double bond characteristic of this compound. plos.org This contrasts with the mechanism of 2-MIB synthase, where the cation is quenched by the addition of a water molecule. nih.gov

Research Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

| Geranyl Diphosphate C-Methyltransferase | GPP-MTase | Catalyzes the methylation of GPP at the C-2 position. nih.govwikipedia.org | Geranyl Diphosphate (GPP), S-Adenosyl-L-Methionine (SAM) | (E)-2-Methylgeranyl Diphosphate (2-Me-GPP), S-Adenosyl-L-homocysteine (SAH) |

| This compound Synthase | MBS | Catalyzes the cyclization of 2-Me-GPP to form this compound. nih.gov | (E)-2-Methylgeranyl Diphosphate (2-Me-GPP) | This compound and minor byproducts |

Table 2: Steady-State Kinetic Parameters for this compound Synthase from Pseudomonas fluorescens PfO-1

| Parameter | Value |

| KM (for 2-MeGPP) | 110 ± 13 nM nih.gov |

| kcat | 2.4 ± 0.1 × 10-2 s-1 nih.gov |

| kcat/KM | 2.14 × 105 M-1s-1 nih.gov |

Cyclization of 2-Methylgeranyl Diphosphate

Carbocationic Intermediate Cascade in Cyclization

The biosynthesis of this compound is initiated by the enzyme-catalyzed ionization of the substrate, 2-methylgeranyl diphosphate (2-MGPP). nih.gov This process is analogous to the cyclization mechanisms of other monoterpenoids. rsc.orgnih.gov The reaction proceeds through a series of highly reactive carbocationic intermediates. plos.orgnih.gov

The cascade begins with the formation of a 2-methyllinalyl diphosphate intermediate, which then cyclizes to form a 2-methyl-α-terpinyl cation. nih.govbeilstein-journals.org This is a common intermediate in the formation of various cyclic monoterpenes. rsc.org A subsequent, second cyclization event leads to the formation of the bicyclic 2-methylbornyl cation. plos.orgnih.gov This tertiary carbocation is the final and pivotal intermediate in the pathway; its fate determines whether the final product is this compound or a related compound like 2-methylisoborneol. plos.orgnih.gov The stabilization of these reactive intermediates within the enzyme's active site is crucial for guiding the reaction cascade toward the correct structural skeleton. acs.org

Deprotonation Mechanisms in this compound Formation

The final step in the synthesis of this compound is the quenching of the 2-methylbornyl cation. plos.org Unlike pathways that produce alcohol derivatives, the formation of this compound occurs through a deprotonation event. rsc.org In this mechanism, a proton is abstracted from the methyl group at the C2 position of the 2-methylbornyl cation intermediate. researchgate.netrsc.org This abstraction results in the formation of an exocyclic double bond, yielding the final product, this compound. researchgate.net

This deprotonation competes with an alternative reaction pathway where the carbocation is quenched by the addition of a water molecule. plos.orgnih.gov The capture of the 2-methylbornyl cation by water results in the formation of the tertiary alcohol 2-methylisoborneol (2-MIB). nih.govnih.gov The product specificity of a given synthase (whether it produces this compound or 2-methylisoborneol as its main product) is therefore determined by how the enzyme's active site facilitates either deprotonation or water capture as the terminating step of the cyclization cascade. plos.orgrsc.org

Microbial Biosynthetic Systems

The production of this compound has been identified in several bacterial species. These microorganisms possess the necessary enzymatic machinery, specifically this compound synthases, to convert 2-methylgeranyl diphosphate into this bicyclic alkene.

Production in Bacterial Species

Pseudomonas fluorescens PfO-1 is a gram-negative bacterium that has been shown to produce this compound. nih.govnih.gov The gene responsible, pfl_1841, is annotated as a putative terpene synthase. nih.gov Functional characterization of the protein encoded by this gene confirmed its role as a this compound synthase. nih.govnih.gov When the recombinant Pfl_1841 protein was incubated with 2-methylgeranyl diphosphate, this compound was generated as the major product. nih.gov Other minor products, such as 1-methylcamphene, were also observed. nih.gov The Pfl_1841 protein represents the first terpene cyclase to be identified in any Pseudomonas species. nih.gov

Table 1: Kinetic Parameters of Pfl_1841 from P. fluorescens

| Parameter | Value | Reference |

| KM | 110 ± 13 nM | nih.govnih.gov |

| kcat | 2.4 ± 0.1 × 10⁻² s⁻¹ | nih.govnih.gov |

The actinomycete Micromonospora olivasterospora is another bacterium identified as a producer of this compound. nih.govnih.gov Unlike many closely related actinomycetes that produce 2-methylisoborneol (2-MIB), cultures of M. olivasterospora were found to accumulate this compound instead. nih.govnih.gov The gene cluster responsible contains a gene, referred to as the MOL protein, which is closely related to 2-MIB synthases but functions as a this compound synthase. nih.gov Heterologous expression of the this compound synthase from M. olivasterospora in E. coli confirmed its function and its use of 2-methyl-GPP as a substrate. plos.org

In many species of the genus Streptomyces, this compound is not the primary product but is frequently detected as a minor side product of 2-methylisoborneol (2-MIB) synthesis. beilstein-journals.orgnih.gov The 2-MIB synthases in these bacteria, such as Streptomyces coelicolor, catalyze the cyclization of 2-methyl-GPP to the 2-methylbornyl cation. plos.orgnih.gov While the main reaction pathway involves quenching this cation with water to produce 2-MIB, a small fraction undergoes deprotonation to yield this compound. rsc.orgbeilstein-journals.org Consequently, this compound is often found alongside 2-MIB and other minor C11-terpenes like 1-methylcamphene and 2-methyl-2-bornene (B13872668) in the volatile profiles of these organisms. researchgate.netbeilstein-journals.org This phenomenon has been observed in various Streptomyces species that are known producers of the earthy-smelling compound 2-MIB. beilstein-journals.orgnih.gov

Biosynthetic Gene Clusters (BGCs)

The genetic blueprints for the biosynthesis of this compound are encoded within biosynthetic gene clusters (BGCs). A key discovery was the identification of a gene, pfl_1841, in Pseudomonas fluorescens PfO-1, which encodes a dedicated this compound synthase. nih.gov This was the first terpene synthase to be identified in any Pseudomonad. nih.gov

Unlike the typical BGCs for 2-MIB, the gene locus for this compound synthase in P. fluorescens PfO-1 is unique. It notably lacks the flanking genes for a geranyl diphosphate (GPP) methyltransferase and a cyclic nucleotide-binding protein, which are characteristic of 2-MIB and even other this compound producing organisms like Micromonospora olivasterospora. nih.gov In M. olivasterospora, the BGC contains genes for both a this compound synthase and a 2-methylgeranyl diphosphate synthase. nih.gov

The gene organization in P. fluorescens PfO-1 is distinct, with the this compound synthase gene (pfl_1841) neighbored by genes annotated as a putative dehydrogenase and a transport-related membrane protein. nih.gov This suggests a potentially different regulatory and evolutionary path for this compound synthesis in this organism.

Comparative Biosynthesis with 2-Methylisoborneol (2-MIB)

The biosynthetic pathways of this compound and 2-MIB are intricately linked, sharing a common starting point but diverging to yield structurally distinct final products. plos.orgresearchgate.net

Shared Precursors and Enzymes

The biosynthesis for both this compound and 2-MIB begins with the universal C10 monoterpene precursor, geranyl diphosphate (GPP). nih.govpnas.org A crucial first step involves the methylation of GPP at the C2 position to form 2-methylgeranyl diphosphate (2-MGPP). nih.govnih.gov This reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent GPP C-methyltransferase. plos.orgnih.gov

Following the formation of 2-MGPP, the pathways diverge based on the action of a specific terpene synthase. Both this compound synthase and 2-methylisoborneol synthase (MIBS) utilize 2-MGPP as their substrate. plos.orgresearchgate.net These C11-terpene synthases are closely related enzymes. nih.gov

Divergence in Cyclization and Product Specificity

The critical difference between the synthesis of this compound and 2-MIB lies in the final steps of the cyclization cascade catalyzed by their respective synthases. plos.orgresearchgate.net Both reactions proceed through a series of carbocationic intermediates, culminating in the 2-methylbornyl cation. plos.orgnih.gov

The fate of this cation determines the final product. In the case of 2-MIB synthesis, the reaction is terminated by the addition of a water molecule, resulting in the formation of the alcohol 2-methylisoborneol. nih.gov Conversely, the formation of this compound involves a deprotonation step, leading to the creation of a double bond and the hydrocarbon product. researchgate.netnih.gov

While dedicated synthases for each compound exist, it is common for MIBS to produce this compound as a minor byproduct. nih.gov The ratio of these products can be influenced by the specific enzyme and reaction conditions. For instance, when 2-methylisoborneol synthase was incubated with the substrate analogue 2-methylneryl diphosphate, the proportion of this compound produced increased significantly. nih.gov

Heterologous Expression and Pathway Engineering

The understanding of the this compound biosynthetic pathway has paved the way for its reconstruction and manipulation in model organisms, offering opportunities for producing novel compounds and studying enzyme function.

Reconstitution in Model Organisms (e.g., Escherichia coli, Saccharomyces cerevisiae)

The biosynthesis of C11-terpenes, including this compound, has been successfully reconstituted in the bacterium Escherichia coli. plos.orgresearchgate.net By introducing the genes for a GPP methyltransferase and a C11-terpene synthase (such as this compound synthase from P. fluorescens or M. olivasterospora), along with the necessary precursor pathways like the mevalonate pathway, E. coli can be engineered to produce these compounds. plos.org

This heterologous expression approach has not only enabled the production of this compound but has also led to the discovery of a wide array of novel C11-terpenes as byproducts. plos.org These studies have demonstrated the potential to create a diverse range of non-canonical terpenoids by combining different methyltransferases and terpene synthases in a microbial host. plos.orgresearchgate.net The biosynthesis of 2-MIB has also been reconstituted in the yeast Saccharomyces cerevisiae. researchgate.net

Modulation of Product Selectivity in Terpene Synthases

The product profile of terpene synthases is not always fixed. Researchers have successfully engineered these enzymes to alter their product selectivity. beilstein-journals.orgnih.gov Through a semi-rational protein engineering approach, the this compound synthase from Pseudomonas fluorescens has been modified to produce different C11-terpenes that are normally only minor side products. nih.govacs.org

By identifying and mutating key amino acid residues within the enzyme's active site, it is possible to change the cyclization cascade and favor the formation of alternative products. nih.gov This work provides valuable insights into the structure-function relationships of C11-terpene synthases and opens the door for the biotechnological production of previously inaccessible non-canonical terpenes. researchgate.netnih.gov

Enzymology and Structural Biology of 2 Methylenebornane Synthase

Characterization of 2-Methylenebornane Synthase Enzymes

The functional characteristics of enzymes that produce this compound, such as 2-methylisoborneol (B1147454) synthase (MIBS), have been investigated to understand their catalytic efficiency and substrate specificity. nih.gov MIBS from Streptomyces coelicolor is a well-studied example that produces (-)-2-methylisoborneol as its main product (89%) and this compound as a significant byproduct (10%). nih.govresearchgate.net

The catalytic behavior of these synthases is defined by steady-state kinetic parameters, including the Michaelis constant (Km), catalytic rate (kcat), and catalytic efficiency (kcat/Km). beilstein-journals.org For MIBS, these parameters have been determined using its natural substrate, (E)-2-methylgeranyl diphosphate (B83284) (2-MeGPP), and an intermediate analog, 2-methylneryl diphosphate (2-MeNPP). nih.govresearchgate.net

With its natural substrate 2-MeGPP, MIBS displays a kcat of 0.105 s⁻¹, a Km of 95 µM, and a catalytic efficiency (kcat/Km) of 1.11 × 10³ M⁻¹s⁻¹. nih.govresearchgate.net When the enzyme is incubated with the analog 2-MeNPP, the kinetic parameters change significantly, indicating a different level of efficiency. The kcat drops to 0.0046 s⁻¹, and the Km decreases to 18 µM, resulting in a lower catalytic efficiency of 2.55 × 10² M⁻¹s⁻¹. nih.govresearchgate.net

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| (E)-2-methylgeranyl diphosphate (2-MeGPP) | 0.105 ± 0.007 | 95 ± 49 | 1.11 × 10³ |

| 2-methylneryl diphosphate (2-MeNPP) | 0.0046 ± 0.0003 | 18 ± 6 | 2.55 × 10² |

This compound synthase and related enzymes like MIBS exhibit a degree of substrate promiscuity, meaning they can accept and convert substrates other than their natural one, albeit with varying efficiency and product outcomes. nih.gov While MIBS is strongly adapted for its non-canonical C11 substrate, 2-MeGPP, it can also convert the standard C10 monoterpene precursor, geranyl diphosphate (GPP), though with a kcat four orders of magnitude lower than for 2-MeGPP. nih.govnih.gov

The use of substrate analogs has provided significant insight into the catalytic mechanism. When MIBS was incubated with the intermediate analog 2-methylneryl diphosphate (2-MeNPP), the product distribution shifted dramatically compared to the reaction with the natural substrate. nih.govresearchgate.net The proportion of the main product, (-)-2-methylisoborneol, decreased from 89% to 17%. Conversely, the yield of this compound more than doubled, increasing from 10% to 26%. nih.govresearchgate.net This demonstrates how the geometry of the substrate entering the active site can influence the cyclization pathway and final product profile.

| Compound | Product % from 2-MeGPP | Product % from 2-MeNPP |

|---|---|---|

| (-)-2-methylisoborneol | 89% | 17% |

| This compound | 10% | 26% |

| 2-methyl-2-bornene (B13872668) | <1% | <1% |

| 1-methylcamphene | <1% | <1% |

| (±)-2-methyllimonene | 0% | 39% |

| 2-methyl-α-terpineol | 0% | 10% |

| 2-methylnerol | 0% | 7% |

Structural Insights and Catalytic Mechanisms

The three-dimensional structures of related terpenoid cyclases have provided a blueprint for understanding the catalytic mechanisms that lead to the formation of this compound.

The cyclization mechanism of MIBS, which produces this compound, is mechanistically very similar to that of the well-studied plant monoterpene cyclase, (+)-bornyl diphosphate synthase (BPPS). nih.gov Both enzymes initiate catalysis by ionizing their respective diphosphate substrates (2-MeGPP for MIBS, GPP for BPPS) to form an allylic cation–pyrophosphate ion pair. nih.govnih.gov This is followed by isomerization and a cyclization cascade.

However, two key differences exist. First, MIBS is highly specialized for the C11 substrate 2-MeGPP, whereas BPPS uses the C10 substrate GPP. nih.gov Second, the final step of the reaction differs. In the MIBS-catalyzed reaction, the 2-methyl-2-bornyl cation intermediate is quenched by a water molecule attacking the cation from the exo face to form 2-methylisoborneol, or by deprotonation to form this compound. nih.gov In contrast, the bornyl cation in the BPPS active site is quenched by the pyrophosphate anion attacking from the endo face to yield bornyl diphosphate. nih.govnih.gov

The active site of a terpene cyclase is a deep hydrophobic cavity where the substrate binds and the complex cyclization chemistry occurs. nih.gov Crystal structures of MIBS with substrate analogs like geranyl-S-thiolodiphosphate (GSPP) and 2-fluorogeranyl diphosphate (2FGPP) reveal how the substrate is positioned. nih.govnih.gov The diphosphate moiety of the substrate is anchored by coordination to two Mg²⁺ ions, which are held in place by conserved amino acid motifs. nih.gov In the MIBS structure, the hydrocarbon tail of the bound analogs adopts an extended conformation within the active site cavity, which is surrounded by several alpha-helices. nih.gov For cyclization to occur, the substrate must fold into a specific, compact conformation, a process guided by the precise shape and residue positioning within the active site. nih.gov

Terpenoid cyclases, including those that synthesize this compound, feature highly conserved amino acid motifs that are critical for their function. One such motif is the aspartate-rich motif (DDXXD). In the related bornyl diphosphate synthase, the first and third aspartate residues of this motif (D351 and D355) coordinate to one of the essential Mg²⁺ ions (Mg²⁺ₐ), helping to bind the diphosphate end of the substrate. nih.gov

Another crucial conserved sequence is the NSE/DTE motif (Asn-Ser-Glu/Asp-Thr-Glu). In MIBS, residues from this motif (N345, S349, and E353) coordinate the second Mg²⁺ ion (Mg²⁺ₑ), further securing the substrate's diphosphate group in the correct orientation for catalysis. nih.gov These motifs are responsible for anchoring the pyrophosphate group, facilitating its departure as a leaving group to initiate the carbocation cascade, and stabilizing the reactive intermediates formed during the cyclization process. nih.govnih.gov

Protein Engineering for Enhanced Production and Diversification

Protein engineering has emerged as a powerful strategy for overcoming the limitations of natural enzymes and tailoring them for specific biotechnological applications. nih.gov In the context of this compound synthase, a class I terpene synthase, engineering efforts focus on modifying its product selectivity to enhance the production of the target compound or to generate novel, noncanonical C11-terpenoids. nih.govacs.org These C11-terpenoids, derived from the substrate 2-methyl-geranyl diphosphate (2-methyl-GPP), represent a largely unexplored class of natural products with potential applications in the flavor, fragrance, and pharmaceutical industries. nih.govacs.org By applying rational and semi-rational design strategies, researchers can gain insights into the enzyme's structure-function relationship and unlock the synthesis of previously inaccessible compounds. nih.govresearchgate.net

Rational Design Approaches

Rational design leverages detailed knowledge of an enzyme's three-dimensional structure, active site topology, and catalytic mechanism to make targeted mutations. researchgate.net Although a crystal structure for this compound synthase from Pseudomonas fluorescens is not yet available, rational design principles can be applied by analyzing its amino acid sequence and comparing it to homologous terpene synthases with known structures, such as the 2-methylisoborneol synthase (MIBS) from Streptomyces coelicolor. acs.orgnih.govacs.org

This comparative approach allows for the identification of key structural motifs and active site residues that are crucial for catalysis. acs.org Class I terpene synthases, including this compound synthase, are characterized by conserved metal-binding motifs, such as the aspartate-rich DDxxD/E motif and the NSE/DTE triad. acs.org These motifs are essential for binding the trinuclear Mg²⁺ cluster that coordinates to the diphosphate group of the substrate, initiating the cyclization cascade. acs.org

By creating a homology model of the P. fluorescens this compound synthase based on known structures, researchers can pinpoint specific amino acid residues within the active site that likely influence the folding of the substrate and the trajectory of the subsequent carbocation intermediates. nih.gov These residues, often bulky aromatic or hydrophobic amino acids, shape the active site pocket and are prime targets for mutagenesis aimed at altering the product outcome. acs.org The goal of these targeted substitutions is to rationally manipulate the steric and electronic environment of the active site, thereby redirecting the complex reaction cascade toward desired products.

Semi-Rational Protein Engineering

Semi-rational protein engineering combines the targeted approach of rational design with the broader search capabilities of directed evolution. nih.govresearchgate.net This strategy involves creating small, "smart" libraries of mutants by focusing mutagenesis on specific "hotspots"—residues or regions identified through structural analysis and sequence alignments as being critical for function. researchgate.net This method is particularly effective as it reduces the screening effort required compared to purely random mutagenesis while increasing the probability of finding variants with improved or altered properties. nih.gov

A successful application of this strategy was demonstrated on the this compound synthase from Pseudomonas fluorescens. nih.govacs.org Researchers first identified putative active site residues by comparing its sequence to other bacterial terpene synthases. acs.org Based on this analysis, they selected specific amino acid positions for site-saturation mutagenesis, creating a focused library of enzyme variants. One key position identified was phenylalanine 205 (F205). acs.org By substituting this single amino acid with various others, the catalytic function of the enzyme was dramatically altered, leading to the production of completely different C11-terpenoid profiles compared to the wild-type enzyme. acs.org This approach not only yielded novel biocatalysts but also provided deeper insights into the structure-function relationships governing C11-terpene biosynthesis. nih.govacs.org

| Variant | Major Products | Minor Products | Reference |

| Wild-Type (F205) | This compound | 2-Methyl-α-terpineol, 2-Methylisoborneol | acs.org |

| F205A | 2-Methyl-α-terpineol | 2-Methyllimonene, 2-Methyl-γ-terpinene | acs.org |

| F205G | 2-Methyl-α-terpineol | 2-Methyl-γ-terpinene, 2-Methyllimonene | acs.org |

| F205W | This compound | 2-Methylisoborneol, 2-Methyl-α-terpineol | acs.org |

This interactive table summarizes the significant shift in product distribution achieved by mutating a single amino acid residue (F205) in this compound synthase, as identified through semi-rational protein engineering.

Expansion of C11-Terpenoid Chemical Space

The primary outcome of engineering this compound synthase is the significant expansion of the known C11-terpenoid chemical space. nih.gov While the wild-type enzyme predominantly produces this compound, engineered variants can be tailored to synthesize a variety of other cyclic and acyclic C11-terpenes that are only produced in trace amounts, if at all, by the natural enzyme. nih.govacs.org This diversification provides access to a new library of noncanonical terpenoids for chemical and biological screening. researchgate.netunito.it

The engineering of the F205 residue in P. fluorescens this compound synthase serves as a clear example. acs.org The wild-type enzyme yields this compound as its main product. However, the F205A variant almost completely shifts production to 2-methyl-α-terpineol and 2-methyllimonene. acs.org Similarly, the F205G mutant also favors the production of 2-methyl-α-terpineol. acs.org These engineered enzymes effectively function as novel 2-methyl-α-terpineol or 2-methyllimonene synthases, demonstrating that protein engineering can unlock the synthesis of formerly inaccessible noncanonical terpenes. nih.gov

This approach is not limited to bacterial enzymes. Researchers have also successfully engineered plant-derived C10-monoterpene synthases to accept the C11-substrate 2-methyl-GPP by identifying single-residue switches, leading to the production of over 40 distinct C11-terpene scaffolds. researchgate.netunito.it Together, these findings highlight the immense potential of protein engineering to systematically expand the chemical diversity of terpenoids, creating a foundation for an entire new class of C11-based natural products. researchgate.netresearchgate.net

| Enzyme Variant | This compound | 2-Methylisoborneol | 2-Methyl-α-terpineol | 2-Methyllimonene | Other C11-Terpenes | Reference |

| Wild-Type | 78% | 8% | 11% | 1% | 2% | acs.org |

| F205A | 2% | 1% | 61% | 29% | 7% | acs.org |

| F205G | 3% | 1% | 58% | 19% | 19% | acs.org |

| F205W | 68% | 18% | 11% | 1% | 2% | acs.org |

This interactive table illustrates the percentage distribution of major C11-terpenoid products from the wild-type this compound synthase and its engineered variants, showcasing the expansion of chemical diversity.

Chemical Synthesis and Derivatization Strategies

Acid-Catalyzed Dehydration and Rearrangement of 2-Methylisoborneol (B1147454)

The acid-catalyzed dehydration of alcohols is a classic and effective method for the synthesis of alkenes. In the context of 2-methylenebornane, its precursor, 2-methylisoborneol, can undergo dehydration to yield the target compound. This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. plos.orgresearchgate.net

The mechanism of this dehydration for a tertiary alcohol like 2-methylisoborneol generally proceeds through an E1 pathway. plos.org The process begins with the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water). Subsequent departure of the water molecule results in the formation of a tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from a carbon adjacent to the positively charged carbon, leading to the formation of a double bond. In the case of 2-methylisoborneol, abstraction of a proton from the methyl group at the C2 position yields this compound.

However, a common feature of reactions involving carbocation intermediates is the potential for rearrangements to form more stable carbocations. plos.org In the dehydration of 2-methylisoborneol, a competing reaction can occur where the initially formed carbocation undergoes a rearrangement, leading to the formation of other isomeric alkenes. For instance, rearrangement can lead to the formation of 1-methylcamphene. researchgate.netresearchgate.net The ratio of this compound to rearranged products can be influenced by the specific reaction conditions, such as the choice of acid catalyst and the temperature.

The dehydration of 2-methylisoborneol can produce a mixture of products, as identified through GC/MS analysis. The primary products are typically this compound and 2-methyl-2-bornene (B13872668), resulting from direct dehydration. researchgate.net Rearrangement of the carbocation intermediate can also lead to the formation of 1-methylcamphene. researchgate.net

Table 1: Products of Acid-Catalyzed Dehydration of 2-Methylisoborneol

| Precursor | Product | Reaction Type |

|---|---|---|

| 2-Methylisoborneol | This compound | Dehydration |

| 2-Methylisoborneol | 2-Methyl-2-bornene | Dehydration |

| 2-Methylisoborneol | 1-Methylcamphene | Dehydration and Rearrangement |

Enantioselective Synthesis Routes to this compound Precursors

The development of enantioselective synthetic routes is a cornerstone of modern organic chemistry, enabling the preparation of chiral molecules with a high degree of stereocontrol. While direct enantioselective synthesis of this compound is not extensively documented, research has focused on the asymmetric synthesis of its precursors, particularly chiral bornane derivatives and related bicyclic systems. These chiral precursors are valuable building blocks for the synthesis of a wide range of natural products and other complex molecules.

One notable approach involves the enantioselective synthesis of precursors to 2-methylisoborneol, which can then be converted to this compound. For example, the enantioselective synthesis of both enantiomers of 2-methyllinalyl diphosphate (B83284) has been achieved using Sharpless epoxidation as a key step. beilstein-journals.orgnih.gov This chiral diphosphate is a biosynthetic precursor to 2-methylisoborneol. beilstein-journals.orgnih.gov Such biosynthetic approaches, while not traditional organic synthesis, highlight the enzymatic machinery capable of producing these chiral precursors with high enantiopurity.

In a more traditional synthetic context, chiral bornane derivatives are often used as chiral auxiliaries to control the stereochemistry of a reaction. For instance, N-glyoxyloyl-(2R)-bornane-10,2-sultam has been employed in asymmetric synthesis to produce products with high optical purity. researchgate.netiupac.org This demonstrates the utility of the bornane skeleton in inducing chirality.

The asymmetric synthesis of bicyclic alkenes, a class of compounds to which this compound belongs, is an active area of research. beilstein-journals.org Methodologies such as asymmetric aldol (B89426) cyclizations have been used to create chiral bicyclic systems with high enantiomeric excess. researchgate.net These strategies could potentially be adapted for the enantioselective synthesis of this compound or its precursors.

Table 2: Examples of Enantioselective Synthesis Strategies for Precursors and Related Structures

| Precursor/Related Structure | Key Synthetic Strategy | Relevance |

|---|---|---|

| 2-Methyllinalyl diphosphate | Sharpless epoxidation | Enantioselective synthesis of a biosynthetic precursor to 2-methylisoborneol. beilstein-journals.orgnih.gov |

| N-glyoxyloyl-(2R)-bornane-10,2-sultam | Chiral auxiliary | Use of a chiral bornane derivative to induce asymmetry in synthesis. researchgate.netiupac.org |

| Chiral bicyclic ketols | Asymmetric aldol cyclization | General strategy for the asymmetric synthesis of bicyclic systems. researchgate.net |

Wagner-Meerwein Rearrangements and Related Carbocation Chemistry

The Wagner-Meerwein rearrangement is a well-known carbocation rearrangement in which a hydrogen, alkyl, or aryl group migrates from one carbon to a neighboring carbon. This type of rearrangement is particularly common in bicyclic systems like the bornane skeleton. The study of Wagner-Meerwein rearrangements in the context of this compound has provided valuable insights into the mechanistic pathways of these transformations.

A significant example is the acid-catalyzed rearrangement of (+)-2-methylenebornane to a mixture of (+)-4-methylisobornyl acetate (B1210297) and its enantiomer. scientificlabs.co.uk This reaction is proposed to proceed through a complex mechanism involving a series of Wagner-Meerwein rearrangements, as well as 3,2-exo-methyl shifts and 6,2-hydride shifts. scientificlabs.co.uk The formation of a racemic mixture of the product indicates that the reaction proceeds through intermediates that are either achiral or racemize under the reaction conditions.

The proposed mechanism highlights the intricate nature of carbocation chemistry in these rigid bicyclic systems. The stability of the various carbocation intermediates and the transition states connecting them dictates the final product distribution. The preference for 6,2-hydride shifts over 3,2-hydride shifts in bicyclo[2.2.1]heptyl carbocations is a key factor in determining the course of the rearrangement. scientificlabs.co.uk

The study of such rearrangements is not only of academic interest but also has practical implications for the synthesis of specific derivatives. By understanding and controlling these rearrangements, it is possible to devise synthetic routes to novel and potentially useful compounds.

Table 3: Key Rearrangements in the Chemistry of this compound

| Starting Material | Product | Key Rearrangement Types |

|---|---|---|

| (+)-2-Methylenebornane | (+)-4-Methylisobornyl acetate and its enantiomer | Wagner-Meerwein rearrangement, 3,2-exo-methyl shift, 6,2-hydride shift scientificlabs.co.uk |

Synthesis of Deuterated this compound for Mechanistic Studies

The use of isotopic labeling, particularly with deuterium (B1214612), is a powerful tool for elucidating reaction mechanisms in organic chemistry. rsc.org By tracing the fate of the deuterium atoms in the products of a reaction, it is possible to gain detailed information about the bond-breaking and bond-forming steps involved.

In the study of the Wagner-Meerwein rearrangement of this compound, the synthesis and rearrangement of deuterated this compound have been instrumental in supporting the proposed mechanism. iupac.orgscientificlabs.co.ukdntb.gov.ua By preparing this compound with deuterium atoms at specific positions, researchers can follow their path during the rearrangement to 4-methylisobornyl acetate.

The results of these labeling studies have provided strong evidence for the involvement of the proposed carbocation intermediates and the specific shift types (Wagner-Meerwein, 3,2-exo-methyl, and 6,2-hydride). scientificlabs.co.uk For example, the distribution of deuterium in the product can confirm whether a particular methyl group has become an exo-methylene group during the reaction, a key feature of the proposed mechanism. scientificlabs.co.uk

The synthesis of deuterated compounds for mechanistic studies requires careful planning and execution of synthetic routes to ensure the specific and high-level incorporation of deuterium at the desired positions. The insights gained from these studies are invaluable for a complete understanding of the reaction mechanism and for the rational design of new synthetic transformations.

Degradation and Environmental Dynamics

Microbial Degradation Pathways

Research has identified 2-Methylenebornane as a key intermediate in the microbial degradation of 2-MIB. mdpi.comeeer.org Several studies have documented the formation of this compound from 2-MIB by various bacterial strains. hep.com.cnnih.gov For instance, when an Enterobacter species isolated from a biological filter was incubated with 2-MIB, it produced this compound as a dehydration product. nih.gov Similarly, the incubation of sludge from a gravel filter with 2-MIB also resulted in the formation of this compound. nih.gov

In a study involving forest soil, the addition of synthetic 2-MIB to biologically active soil samples led to its complete dehydration, yielding this compound, along with 1-methylcamphene and 2-methyl-2-bornene (B13872668). researchgate.netd-nb.info This transformation underscores the role of soil microbiota in converting 2-MIB into these related terpenoid structures. nih.govd-nb.info Furthermore, this compound has been identified as a degradation intermediate of 2-MIB during water treatment processes like UV/chlorine reactions. nih.gov

The biodegradation of 2-MIB, leading to the formation of this compound, primarily involves oxidation and dehydrogenation reactions. mdpi.com The structural similarity of 2-MIB to camphor (B46023) allows some camphor-degrading bacteria to metabolize it. mdpi.comnih.gov These bacteria can hydroxylate 2-MIB on the six-membered ring, which is a form of oxidation, and further oxidize the resulting products. mdpi.comnih.gov The conversion of 2-MIB, an alcohol, to this compound, an alkene, is a dehydration reaction, which is a type of dehydrogenation. nih.goviwaponline.com

Enzymatic studies have begun to shed light on the specific mechanisms. An enzyme identified as a NAD-dependent dehydratase, isolated from Pseudomonas mandelii, is believed to be involved in the dehydration of 2-MIB to its metabolites. iwaponline.com While 2-methyl-2-bornene was identified as the primary metabolite in this specific study, the involvement of a dehydratase points to the biochemical mechanism responsible for the formation of related dehydration products like this compound. iwaponline.com

A diverse range of bacteria have been identified with the ability to degrade 2-MIB, and by extension, are involved in the production of this compound. These microorganisms have been isolated from various environments, including soil and biological filters in water treatment plants. researchgate.netacs.org

| Microorganism | Source of Isolation | Reference |

| Micrococcus spp. | Biological activated carbon filter | hep.com.cn |

| Flavobacterium spp. | Biological activated carbon filter | hep.com.cn |

| Brevibacterium spp. | Biological activated carbon filter | hep.com.cn |

| Pseudomonas spp. | Biological activated carbon filter, Lake water | hep.com.cnebi.ac.uk |

| Enterobacter sp. | Biological filter backwash water | nih.gov |

| Shinella zoogloeoides | Activated carbon of sand filter | eeer.org |

| Bacillus idriensis | Activated carbon of sand filter | eeer.org |

| Chitinophagaceae bacterium | Activated carbon of sand filter | eeer.org |

| Pseudomonas mandelii | Activated carbon in a filter | iwaponline.com |

| Rhodococcus ruber T1 | Camphor-degrading isolate | nih.gov |

| Rhodococcus wratislaviensis DLC-cam | Camphor-degrading isolate | nih.gov |

| Pseudomonas putida G1 | Camphor-degrading isolate | nih.gov |

These bacteria utilize 2-MIB as a carbon source, leading to its transformation into various intermediates, including this compound. eeer.orghep.com.cn

Environmental Occurrence and Fate

This compound has been detected as a naturally occurring volatile organic compound in forest soil samples. researchgate.netnih.gov Analysis of these soil samples using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC/MS) revealed the presence of this compound alongside 2-MIB and 1-methylcamphene. researchgate.netd-nb.info In one study of forest soil, this compound was found to be the most abundant of the three C11-terpenoids detected. researchgate.net

The relative abundance of these compounds in soil can be an indicator of active microbial processes. researchgate.netnih.gov A high ratio of dehydration products like this compound to 2-MIB suggests that microbial degradation of 2-MIB is actively occurring within the soil environment. researchgate.netnih.gov

Table of C11-Terpenoids Detected in Forest Soil

| Compound | Percentage of Total Chromatogram (Mean ± SD) | Reference |

| 1-methylcamphene | 17 ± 6 % | researchgate.net |

| 2-methylisoborneol (B1147454) | 21 ± 9 % | researchgate.net |

| This compound | Not specified as largest percentage | researchgate.net |

Note: The original study stated 2-MB was responsible for the largest percentage of peak area, but did not provide a specific value.

The microbial transformation of 2-MIB to this compound has significant implications for both engineered and natural systems. In drinking water treatment, the biodegradation of 2-MIB is a desirable process for removing off-flavors. nih.govacs.org The presence and activity of microorganisms capable of this conversion in biofilters can enhance water quality. hep.com.cnacs.org Understanding the formation of intermediates like this compound is crucial for monitoring the effectiveness of these biological treatment processes. mdpi.com

In soil ecology, the production and degradation of these volatile compounds are part of the complex chemical communication and nutrient cycling within the microbial community. researchgate.netd-nb.info The degradation of 2-MIB by soil microbiota not only affects the local chemical landscape but also suggests potential for bioremediation applications. nih.govd-nb.info The microorganisms responsible for the conversion of 2-MIB to this compound and other compounds could potentially be harnessed for sustainable methods to treat water and soil contaminated with 2-MIB. researchgate.netd-nb.info

Computational Chemistry and Mechanistic Elucidation

Computational chemistry has become an indispensable tool for understanding the complex reaction mechanisms involved in the biosynthesis of terpenes like 2-methylenebornane. Through molecular modeling, simulations, and quantum chemical calculations, researchers can investigate the intricate details of enzyme-catalyzed reactions, map out complex cationic reaction pathways, and predict the fleeting existence of high-energy intermediates and transition states that are often impossible to observe experimentally.

Biological and Ecological Functions

Role in Microbial Interactions

Volatile Compound Emission by Actinobacteria

2-Methylenebornane is a volatile organic compound (VOC) emitted by certain species of Actinobacteria, particularly from the genus Streptomyces. universiteitleiden.nluniversiteitleiden.nluniversiteitleiden.nl It is often found in the headspace of these bacteria along with other terpenes. universiteitleiden.nluniversiteitleiden.nl For instance, headspace analysis of Streptomyces griseus revealed that terpenes are the most abundant molecules, with this compound being a key component alongside 2-methylisoborneol (B1147454) (2-MIB) and 2-methyl-2-bornene (B13872668). universiteitleiden.nluniversiteitleiden.nl These compounds are considered dehydrogenation products of 2-MIB. universiteitleiden.nluniversiteitleiden.nl

The production of this compound is not universal among Actinobacteria. Studies have shown that while some Streptomyces species produce 2-MIB, others, like Micromonospora olivasterospora, produce this compound instead. researchgate.netnih.gov The biosynthesis of these C11-terpenes involves a methyltransferase that methylates geranyl diphosphate (B83284) (GPP) and a terpene synthase that cyclizes the resulting methylated intermediate. researchgate.netnih.govresearchgate.net The specific enzymes present in a given bacterial strain determine the final terpene products.

Potential as Deterrents against Protist Predation

Recent research has highlighted the role of volatile compounds from Streptomyces as a defense mechanism against protist predators. universiteitleiden.nl Protists, which are significant predators of bacteria in the soil, use bacterial metabolites to locate their prey. universiteitleiden.nl Volatile compounds like this compound can act as long-distance deterrents. universiteitleiden.nl

Studies have shown that a mutant of Streptomyces griseus unable to produce terpenes was less effective at inhibiting protists compared to the wild-type strain. universiteitleiden.nl When tested as a pure compound, this compound demonstrated an inhibitory effect on the activity of protists, leading to a higher number of inactive cysts. universiteitleiden.nluniversiteitleiden.nl This suggests that the emission of this compound can protect bacteria from predation by inducing a dormant state in their predators. universiteitleiden.nluniversiteitleiden.nl The effect of these terpenes on protists can be differential, indicating a specific role for compounds like this compound in bacteria-protist interactions. universiteitleiden.nl

Analytical Methodologies in 2 Methylenebornane Research

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental to separating and identifying 2-methylenebornane from complex mixtures of volatile organic compounds produced by microorganisms.

Gas chromatography coupled with mass spectrometry (GC-MS) is the primary analytical tool for the identification and quantification of this compound. scioninstruments.com This technique separates volatile compounds based on their passage through a capillary column, after which they are ionized and fragmented in a mass spectrometer, providing a unique mass spectrum or "fingerprint" for identification. innovatechlabs.com

In research, GC-MS is used to analyze extracts from microbial cultures or headspace samples to detect this compound and related metabolites. nih.govresearchgate.net For instance, in studies involving the heterologous expression of C11-terpene synthase genes in Escherichia coli, GC-MS analysis of pentane (B18724) extracts or headspace volatiles confirms the production of this compound alongside other C11-terpenes like 2-methylisoborneol (B1147454) (2-MIB), 1-methylcamphene, and 2-methyl-2-bornene (B13872668). plos.orgresearchgate.net The identification is typically confirmed by comparing the retention time and mass spectrum of the analyte with those of an authentic reference standard. nih.gov The mass spectra for C11-terpene hydrocarbons like this compound characteristically show a molecular ion at m/z 150. plos.org

Several studies specify the parameters for GC-MS analysis, which are critical for reproducible results. These parameters often include the type of capillary column, the temperature program, and the carrier gas. During analysis, it has been observed that 2-methylisoborneol can dehydrate to form this compound and 2-methyl-2-bornene, particularly under the thermal conditions of the GC injector, a factor that must be considered during quantification. researchgate.net

| Study Focus | GC Column | Column Temperature Program | Injection Mode | Carrier Gas | Reference |

|---|---|---|---|---|---|

| Analysis of C11-terpenes from engineered E. coli | DB-5 (30 m x 0.25 mm x 0.25 µm) | 40°C (1.5 min), then 10°C/min to 250°C, then 20°C/min to 300°C | Splitless | Helium (1.1 mL/min) | plos.org |

| Analysis of P. fluorescens enzymatic products | Not specified | 60°C (2 min), then 20°C/min to 280°C (hold 2 min) | Splitless (1 µL) | Not specified | nih.gov |

| Quantification of 2-MIB and Geosmin (B144297) | HP 5-MS (30 m x 0.25 mm x 0.25 µm) | Not specified, but relative retention times reported | Purge-and-trap | Not specified | researchgate.net |

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique widely used for extracting volatile and semi-volatile compounds from gaseous or liquid samples prior to GC-MS analysis. nih.govmdpi.com In the context of this compound research, headspace SPME (HS-SPME) is particularly valuable for profiling the volatile compounds emitted by microbial cultures without disturbing the medium. plos.orgresearchgate.net

The method involves exposing a fused-silica fiber coated with a sorbent material to the headspace above a sample. nih.gov Volatile analytes, including this compound, adsorb onto the fiber. The fiber is then retracted and inserted directly into the hot injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. spectroscopyonline.com The choice of fiber coating is critical for efficient extraction. For semi-volatile compounds like this compound and 2-MIB, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective. nih.govresearchgate.net

HS-SPME-GC-MS has been successfully applied to analyze soil samples, revealing the presence of C11-terpenoids such as 1-methylcamphene, this compound, and 2-MIB. researchgate.net It is also the method of choice for analyzing the complex mixture of volatiles produced by engineered E. coli strains designed to synthesize C11-terpenes. plos.org

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Fiber Type | DVB/CAR/PDMS (50/30 µm) | Efficiently adsorbs semi-volatile compounds like geosmin and 2-MIB. | nih.govresearchgate.net |

| Extraction Time | 10 - 30 minutes | Allows for equilibrium or pre-equilibrium adsorption of analytes. | plos.orgnih.gov |

| Extraction Temperature | 30 - 40°C | Optimizes the partitioning of analytes into the headspace. | nih.govresearchgate.net |

| Desorption Temperature | 230 - 270°C | Ensures complete transfer of analytes from the fiber to the GC column. | nih.govresearchgate.net |

Spectroscopic Characterization in Mechanistic Studies (e.g., NMR for intermediates)

While GC-MS is excellent for identifying final products, other spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are vital for elucidating the reaction mechanisms and characterizing transient intermediates in the biosynthesis of this compound. researchgate.net The biosynthesis from the substrate 2-methylgeranyl diphosphate (B83284) (2-MGPP) proceeds through a series of highly reactive carbocationic intermediates. nih.gov Detecting these unstable species directly is challenging.

However, NMR spectroscopy can be used to determine the structure of more stable, side-products or aberrant products formed when a reaction is perturbed, providing indirect evidence for the main catalytic pathway. researchgate.net For example, multidimensional NMR techniques (like HMBC) have been used to determine the structures of novel C11-terpenes produced as byproducts in engineered microbial systems, which in turn helps to clarify the cyclization cascades that can lead to this compound. researchgate.net In some cases, NMR is used to monitor the progress of enzymatic reactions in real-time, quantifying the conversion of substrates to products and potentially observing intermediates if they accumulate to detectable concentrations. magritek.com

Isotopically Labeled Precursor Feeding Experiments

Isotopically labeled precursor feeding experiments are a powerful tool for tracing the metabolic pathways leading to natural products like this compound. nih.gov This methodology was instrumental in elucidating the biosynthetic pathway of the closely related compound 2-MIB, which shares its initial steps with this compound. researchgate.netpnas.org

The strategy involves supplying a microorganism with a substrate (precursor) that has been enriched with a stable isotope, such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H). The location and incorporation rate of the isotopic label in the final product are then determined, typically by mass spectrometry. This provides definitive evidence of the precursor-product relationship and the biochemical transformations involved.

For the biosynthesis of this compound, key experiments have confirmed the following steps:

Methylation of Geranyl Diphosphate (GPP): Feeding experiments using [methyl-¹³C]methionine demonstrated that the additional methyl group at the C-2 position of the bornane skeleton is derived from S-adenosyl-L-methionine (SAM). pnas.org The enzyme responsible is a GPP C-methyltransferase. researchgate.net

Origin of the Carbon Skeleton: The C10 backbone originates from the terpene precursor GPP, which itself is formed from isoprene (B109036) units. plos.orgnih.gov Feeding experiments with labeled mevalolactone (a precursor in the mevalonate (B85504) pathway) or other central metabolites can confirm the origin of the isoprene units. wiley-vch.de

Future Directions and Research Perspectives

Unraveling Novel Biosynthetic Enzymes and Pathways

The biosynthesis of 2-Methylenebornane is a two-step process initiated by the methylation of geranyl diphosphate (B83284) (GPP) at the C-2 position by an S-adenosyl-l-methionine (SAM)-dependent GPP C-methyltransferase (GPP-MTase). plos.orgnih.gov The resulting intermediate, 2-methylgeranyl diphosphate (2-MGPP), is then cyclized by a specific terpene synthase, the this compound synthase (2-MBS), to form the final product. plos.orgnih.gov

Key enzymes in this pathway have been identified in various bacteria. plos.orgnih.gov For instance, a this compound synthase, designated Pfl_1841, has been characterized from Pseudomonas fluorescens PfO-1. nih.gov Similarly, a synthase from Micromonospora olivasterospora is also known to produce this compound as its main product from 2-methyl-GPP. plos.orgnih.gov These synthases are closely related to 2-methylisoborneol (B1147454) (2-MIB) synthases, which catalyze a similar reaction but with a different product outcome (hydroxylation instead of elimination). nih.govnih.gov

Future research will likely focus on discovering and characterizing new enzymes with unique specificities and efficiencies from a wider range of microorganisms. The use of genome mining and bioinformatics, employing tools like hidden Markov models (HMM), has already proven successful in identifying novel terpene synthases, including those for this compound. nih.govpnas.org Heterologous expression of these biosynthetic genes in hosts like Escherichia coli has not only confirmed enzyme function but has also led to the discovery of a broad spectrum of novel C11-terpenes as byproducts. plos.orgnih.gov This suggests that the catalytic promiscuity of these enzymes could be a source of previously unknown natural products. plos.org Further investigation into these minor products can provide deeper insights into the complex cyclization cascades and the potential for alternative reaction pathways. nih.gov

| Enzyme | Source Organism | Substrate | Major Product |

| This compound Synthase (Pfl_1841) | Pseudomonas fluorescens | 2-Methylgeranyl diphosphate | This compound |

| This compound Synthase | Micromonospora olivasterospora | 2-Methylgeranyl diphosphate | This compound |

| GPP C-Methyltransferase | Streptomyces coelicolor | Geranyl diphosphate | 2-Methylgeranyl diphosphate |

| 2-Methylisoborneol Synthase | Streptomyces coelicolor | 2-Methylgeranyl diphosphate | 2-Methylisoborneol |

Advanced Protein Engineering for Targeted this compound Analogs

The structural similarity between different C11-terpene synthases provides a fertile ground for protein engineering. By modifying the active sites of these enzymes, it is possible to alter their product selectivity and generate a variety of this compound analogs or other novel C11-terpenes that are otherwise difficult to access. researchgate.netacs.org

A notable example is the successful engineering of the this compound synthase from Pseudomonas fluorescens. researchgate.netacs.orgnih.gov Using a semi-rational protein engineering approach, researchers identified key amino acid residues within the enzyme's active site that influence the cyclization cascade. researchgate.netacs.org By creating variants with specific mutations at these positions, they were able to completely change the product spectrum, demonstrating the potential to produce formerly inaccessible non-canonical terpenes. acs.orgnih.gov This work not only enables the biotechnological synthesis of new compounds but also provides valuable data on the structure-function relationships of C11-terpene synthases. researchgate.netacs.org

Future research will leverage advancements in artificial intelligence, such as AlphaFold2, to predict protein structures with high accuracy, facilitating more targeted and rational engineering strategies. hznu.edu.cn Structure-guided engineering can be used to customize substrate preferences and further maximize the diversity of products. hznu.edu.cn By creating synthases dedicated to producing specific C11-terpene scaffolds, it is possible to systematically expand the chemical space of terpenoids for various applications. researchgate.net

Comprehensive Ecological Roles and Interactions

While initially identified as a microbial volatile, the precise ecological functions of this compound are still being elucidated. It is often detected in soil environments, where it is produced by various bacteria, including species of Streptomyces and Pseudomonas. nih.govuniversiteitleiden.nluniversiteitleiden.nl

One significant ecological role appears to be linked to the biodegradation of 2-methylisoborneol (2-MIB), a well-known off-flavor compound that contaminates water and fish. d-nb.info Studies have shown that in biologically active forest soil, 2-MIB can be completely degraded by microorganisms into other C11-terpenoids, including this compound and 1-methylcamphene. d-nb.info This positions this compound as a key intermediate and potential biomarker for the natural attenuation of 2-MIB in ecosystems.

Furthermore, research suggests that this compound may act as a semiochemical, a signaling molecule that mediates interactions between organisms. d-nb.info Volatile compounds produced by soil microbes play crucial roles in defense, communication, and symbiosis. universiteitleiden.nl Specifically, work on Streptomyces has indicated that volatile terpenes can have differential effects on predators like protists. universiteitleiden.nl Both geosmin (B144297) and this compound were found to inhibit protist proliferation, suggesting a defensive function against predation. universiteitleiden.nl Unraveling these complex chemical interactions within the soil microbiome is a key area for future ecological research. d-nb.inforesearchgate.net

Development of Biotechnological Applications

The unique properties of this compound and its C11-terpene relatives open up several avenues for biotechnological applications. Terpenes, in general, are highly valued in the flavor and fragrance industry and as fine chemicals. nih.govuniversiteitleiden.nl The ability to produce this compound and a wide array of novel analogs through engineered microorganisms like E. coli and Saccharomyces cerevisiae presents a significant commercial opportunity. researchgate.netmdpi.com These platforms allow for the sustainable and scalable production of compounds that may have desirable sensory properties or serve as precursors for other valuable chemicals. researchgate.net

Another promising application lies in environmental biotechnology. The discovery that microorganisms can convert the problematic off-flavor compound 2-MIB into this compound and other products suggests a potential for bioremediation. d-nb.info Natural microbial communities could be harnessed for water treatment to remove earthy and musty taints from drinking water supplies or in aquaculture to improve the quality of farmed fish. d-nb.info This bio-based approach offers a more sustainable alternative to expensive physical methods like activated carbon filtration or chemical methods like ozonation, which can produce toxic byproducts. d-nb.info

Further Computational and Quantum Chemical Investigations

Computational chemistry is an indispensable tool for understanding the complex mechanisms of terpene cyclization. nih.gov For the biosynthesis of C11-terpenes like this compound, computational studies have been used to investigate the underlying reaction mechanism. researchgate.netnih.gov These studies support a stepwise cationic reaction pathway, where the reaction proceeds through a series of carbocationic intermediates. nih.govnih.gov The quenching of these intermediates through deprotonation or addition of water determines the final product profile. nih.gov

Quantum chemical methods, such as Density Functional Theory (DFT), allow for the modeling of enzyme active sites and the calculation of reaction energetics. researchgate.net This provides profound insights into the structure-function relationships of the synthases and helps explain how specific amino acid residues can steer the reaction towards one product over another. researchgate.netacs.org Such theoretical investigations are crucial for guiding protein engineering efforts, as they can predict the effects of mutations before they are tested in the lab. nih.gov

Future research will likely involve more sophisticated computational models to explore the entire potential energy surface of the cyclization reaction. mdpi.com Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to study the non-covalent interactions that stabilize reaction intermediates within the enzyme's active site. researchgate.netmdpi.com These advanced investigations will not only deepen our fundamental understanding of terpene biosynthesis but also accelerate the development of enzymes with tailored catalytic functions for producing specific, high-value chemical compounds. smu.edu

Q & A

What enzymatic pathways are involved in 2-methylenebornane biosynthesis?

This compound is synthesized via cyclization of 2-methylgeranyl diphosphate (2-MeGPP) by terpene synthases. Key enzymes include Pfl_1841 from Pseudomonas fluorescens PfO-1 and a truncated synthase from Micromonospora olivasterospora. These enzymes catalyze the conversion of 2-MeGPP into this compound and minor byproducts like 1-methylcamphene . Methodologically, heterologous expression in E. coli coupled with GC-MS analysis is used to confirm product profiles .

What analytical methods detect this compound in environmental samples?

Headspace solid-phase microextraction (HS-SPME) combined with gas chromatography–mass spectrometry (GC-MS) is the gold standard. This approach identifies this compound in microbial cultures and soil samples, with detection limits sufficient to resolve trace terpenoids alongside co-eluting compounds like 2-methylisoborneol (2-MIB) . Quantification requires calibration with synthetic standards and chiral columns to distinguish enantiomers .

How can heterologous expression of this compound synthase genes be optimized?

Challenges include codon bias, poor substrate availability, and incorrect folding. Strategies involve:

- Codon optimization for E. coli expression systems.

- Co-expression with upstream methyltransferases (e.g., GPP 2-methyltransferase) to ensure 2-MeGPP supply.

- Promoter engineering (e.g., T7/lac hybrid systems) to regulate enzyme production .

Success is validated via GC-MS and enzyme activity assays .

How can product selectivity of this compound synthase be engineered?

Semi-rational protein engineering targets active-site residues (e.g., D101, W325 in Pfl_1841) to alter catalytic outcomes. For example:

- D101N mutation reduces this compound production, favoring 1-methylcamphene.

- W325G variant generates novel C11-terpenes like α-terpineol derivatives.

Mutant libraries are screened using high-throughput GC-MS, and structural insights guide residue selection .

How to resolve contradictions in substrate utilization across microbial strains?

Discrepancies arise when genomic analysis fails to identify methyltransferases (e.g., in P. fluorescens Pf0-1), yet functional studies confirm enzyme activity. Solutions include:

- Phylogenetic clustering to identify orthologous enzymes (e.g., Pfl_1841 groups with M. olivasterospora synthases).

- Recombinant protein assays to validate substrate promiscuity.

- Cross-species feeding studies with isotopically labeled precursors .

What microbial species produce this compound naturally?

Confirmed producers include:

- Pseudomonas fluorescens PfO-1 (via Pfl_1841).

- Micromonospora olivasterospora NRRL 8178.

- Soil-derived Streptomyces and Serratia strains.

Ecological roles include antimicrobial activity and chemical signaling, though exact functions remain understudied .

How does this compound synthase differ structurally from canonical terpene cyclases?

Unlike typical diterpene synthases, this compound synthases:

- Utilize smaller C11 substrates (2-MeGPP vs. GGPP).

- Lack conserved DDxxD motifs , critical for Mg²⁺ coordination in canonical enzymes.

- Exhibit a unique α-helical barrel active site, enabling compact substrate folding. Structural elucidation via X-ray crystallography or cryo-EM is ongoing .

What strategies mitigate this compound-related off-flavors in aquaculture?

Degradation by soil microbes (e.g., Bacillus spp.) offers a sustainable solution:

- Bioaugmentation with terpenoid-degrading strains.

- Activated carbon filtration coupled with ozonation (despite byproduct risks).

Field trials monitor residual terpenoids via LC-MS/MS and sensory panels .

How do reaction conditions influence this compound synthase product ratios?

Key factors include:

- pH : Optimal activity at pH 7.0–8.0; acidic conditions favor 1-methylcamphene.

- Metal ions : Mg²⁺ is essential; Mn²⁺ increases aberrant cyclization.

- Substrate concentration : High 2-MeGPP levels (>100 µM) reduce selectivity.

Kinetic assays under varied conditions inform mechanistic models .

What omics approaches identify novel this compound-producing strains?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.